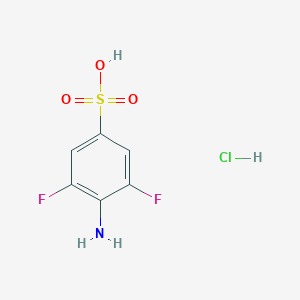

4-Amino-3,5-difluorobenzene-1-sulfonic acid hydrochloride

Beschreibung

4-Amino-3,5-difluorobenzene-1-sulfonic acid hydrochloride is a chemical compound with significant applications in various fields of science and industry. It is characterized by the presence of amino, difluoro, and sulfonic acid groups attached to a benzene ring, making it a versatile compound for various chemical reactions and applications.

Eigenschaften

IUPAC Name |

4-amino-3,5-difluorobenzenesulfonic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2NO3S.ClH/c7-4-1-3(13(10,11)12)2-5(8)6(4)9;/h1-2H,9H2,(H,10,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPDXGXAUTUJMGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)N)F)S(=O)(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClF2NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3,5-difluorobenzene-1-sulfonic acid hydrochloride typically involves the introduction of amino and difluoro groups onto a benzene ring followed by sulfonation. One common method includes the nitration of 3,5-difluorobenzenesulfonic acid, followed by reduction to introduce the amino group. The reaction conditions often involve the use of strong acids and reducing agents under controlled temperatures.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity this compound.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically resulting in the formation of sulfonic acid derivatives.

Reduction: Reduction reactions can further modify the amino group, potentially leading to the formation of amines or other nitrogen-containing compounds.

Substitution: The presence of fluorine atoms makes the compound susceptible to nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions include various sulfonic acid derivatives, amines, and substituted benzene compounds, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

4-Amino-3,5-difluorobenzene-1-sulfonic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in biochemical assays and as a reagent in the study of enzyme mechanisms.

Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 4-Amino-3,5-difluorobenzene-1-sulfonic acid hydrochloride involves its interaction with various molecular targets, depending on its application. In biochemical assays, it may act as a substrate or inhibitor for specific enzymes, affecting their activity. The presence of amino and sulfonic acid groups allows it to form strong interactions with proteins and other biomolecules, influencing their function and stability.

Vergleich Mit ähnlichen Verbindungen

- 4-Amino-3-fluorophenylboronic acid

- 4-Amino-3,5-difluorobenzoic acid

Comparison: Compared to similar compounds, 4-Amino-3,5-difluorobenzene-1-sulfonic acid hydrochloride is unique due to the presence of both difluoro and sulfonic acid groups. This combination enhances its reactivity and versatility in chemical reactions. The sulfonic acid group also increases its solubility in water, making it more suitable for aqueous applications compared to other fluorinated aromatic compounds.

Biologische Aktivität

4-Amino-3,5-difluorobenzene-1-sulfonic acid hydrochloride, a sulfonamide compound, is notable for its diverse biological activities. Sulfonamides have been widely studied for their pharmacological properties, particularly as inhibitors of carbonic anhydrase (CA) and other enzymes. This article reviews the biological activity of this compound, focusing on its mechanism of action, potential therapeutic applications, and relevant research findings.

The chemical formula for this compound is C7H6ClF2N O3S. Its structure includes:

- Amino group (-NH2) : Contributes to its biological activity.

- Difluorobenzene ring : Enhances lipophilicity and bioactivity.

- Sulfonic acid group (-SO3H) : Increases solubility in biological systems.

This compound primarily functions as an inhibitor of carbonic anhydrase (CA). This enzyme plays a critical role in various physiological processes, including:

- Regulation of acid-base balance

- Facilitation of gas exchange

- Formation of bicarbonate in the eye

Inhibition of CA can lead to decreased intraocular pressure, making this compound potentially useful in treating glaucoma and other ocular conditions .

Biological Activity Overview

The biological activities associated with this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Carbonic Anhydrase Inhibition | Effective in reducing intraocular pressure; used in glaucoma treatment. |

| Antimicrobial Properties | Exhibits activity against various bacterial strains; potential use in infections. |

| Antitumor Activity | Investigated for its effects on cancer cell lines; may inhibit tumor growth. |

Case Study 1: Inhibition of Carbonic Anhydrase

A study demonstrated that arylsulfonamides, including compounds similar to this compound, bind with high affinity to carbonic anhydrase. This binding leads to significant inhibition of the enzyme's activity, which is crucial for managing conditions like glaucoma .

Case Study 2: Antimicrobial Activity

Research has shown that sulfonamide derivatives can exhibit antimicrobial properties. A specific study investigated the efficacy of various sulfonamides against Escherichia coli and Staphylococcus aureus. The results indicated that modifications in the aromatic ring structure significantly influenced antibacterial potency .

Case Study 3: Antitumor Effects

In vitro studies on cancer cell lines revealed that certain sulfonamide compounds could induce apoptosis and inhibit proliferation. The mechanism appears to involve the disruption of metabolic pathways essential for tumor growth. Further research is needed to elucidate the specific pathways affected by this compound.

Q & A

Q. How can synthesis conditions for 4-amino-3,5-difluorobenzene-1-sulfonic acid hydrochloride be systematically optimized?

Methodological Answer: Use Design of Experiments (DOE) to identify critical parameters (e.g., temperature, reaction time, molar ratios) and their interactions. For example:

- Apply a Box-Behnken design to minimize experimental runs while maximizing data resolution.

- Analyze response surfaces to determine optimal conditions for yield and purity.

- Validate predictions with confirmatory experiments. Reference: Statistical DOE methods are widely used in chemical synthesis optimization .

| Factor | Levels Tested | Response Variable |

|---|---|---|

| Temperature | 60°C, 80°C, 100°C | Yield (%) |

| Reaction Time | 4h, 6h, 8h | Purity (HPLC) |

| Catalyst Loading | 1 mol%, 2 mol%, 3 mol% | Byproduct Formation |

Q. What spectroscopic techniques are most reliable for characterizing structural ambiguities in halogenated sulfonic acid derivatives?

Methodological Answer: Combine multi-nuclear NMR (¹H, ¹³C, ¹⁹F) with FT-IR and mass spectrometry to resolve positional isomerism and confirm sulfonic acid protonation states:

- ¹⁹F NMR distinguishes between 3,5-difluoro substituents and potential side products .

- FT-IR bands near 1040 cm⁻¹ confirm sulfonic acid groups, while shifts in HCl salts indicate protonation .

- High-resolution MS validates molecular weight and fragmentation patterns.

Q. How do substituent effects (e.g., -F, -NH₂) influence the compound’s solubility and stability in aqueous media?

Methodological Answer: Conduct pH-dependent solubility studies using UV-Vis spectroscopy or gravimetric analysis:

- Compare solubility in buffers (pH 2–12) to identify zwitterionic behavior or salt formation.

- Monitor degradation via HPLC under accelerated stability conditions (40°C/75% RH).

- Use Hammett constants to predict electronic effects of substituents on sulfonic acid dissociation .

Advanced Research Questions

Q. How can computational methods resolve contradictions in proposed reaction mechanisms for fluorinated sulfonic acid derivatives?

Methodological Answer: Employ density functional theory (DFT) to model reaction pathways and compare activation energies:

Q. What strategies address discrepancies in bioactivity data across studies testing this compound as a kinase inhibitor?

Methodological Answer:

- Perform dose-response assays under standardized conditions (e.g., ATP concentration, buffer ionic strength).

- Use chemo-informatic tools to assess off-target interactions via molecular docking against kinase databases.

- Apply meta-analysis to reconcile variability in reported IC₅₀ values, accounting for assay methodologies .

Q. How can heterogeneous catalysis improve the sustainability of large-scale synthesis?

Methodological Answer:

- Screen solid acid catalysts (e.g., zeolites, sulfated zirconia) for Friedel-Crafts or sulfonation steps.

- Use continuous-flow reactors to enhance mass transfer and reduce waste.

- Assess catalyst recyclability via TGA and XRD to monitor deactivation. Reference: Membrane and separation technologies align with green chemistry principles .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s fluorescence properties?

Methodological Answer:

- Evaluate solvent effects (e.g., polarity, H-bonding) on fluorescence quantum yield.

- Test for aggregation-induced emission (AIE) or excimer formation using concentration-dependent studies.

- Compare instrumentation parameters (e.g., excitation wavelength, detector sensitivity) across studies .

Advanced Applications

Q. How can this compound be integrated into metal-organic frameworks (MOFs) for catalytic applications?

Methodological Answer:

- Functionalize MOF nodes via post-synthetic modification using the sulfonic acid group.

- Characterize porosity via BET and acid strength via NH₃-TPD.

- Test catalytic performance in acid-driven reactions (e.g., esterification) .

Q. What role does the compound play in designing proton-exchange membranes (PEMs) for fuel cells?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.